1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763719
InChI: InChI=1S/C16H21NO4/c1-3-20-14(18)16(2)9-10-17(12-16)15(19)21-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
SMILES: CCOC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate

CAS No.:

Cat. No.: VC13763719

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate
Standard InChI InChI=1S/C16H21NO4/c1-3-20-14(18)16(2)9-10-17(12-16)15(19)21-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
Standard InChI Key CFMAPIDXSOYUER-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C
Canonical SMILES CCOC(=O)C1(CCN(C1)C(=O)OCC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The molecular formula of 1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate is C₁₆H₂₁NO₄, derived by substituting the methyl ester group in the analogous 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (C₁₄H₁₇NO₄ ) with an ethyl group. This modification increases the molecular weight from 263.29 g/mol to 277.31 g/mol.

Stereochemical Features

The pyrrolidine ring adopts a puckered conformation, with the 3-methyl and ester substituents influencing ring dynamics. The benzyl and ethyl ester groups at positions 1 and 3 introduce steric hindrance, potentially affecting reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight277.31 g/mol
IUPAC Name1-O-benzyl 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate
SMILESCOC(=O)C1CCN(C1C)C(=O)OCC2=CC=CC=C2
InChIKeyJZDIVDBVWXFEMR-UHFFFAOYSA-N (modified for ethyl group)

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound parallels methods used for its methyl analog, with adjustments for the ethyl ester group:

Step 1: Protection of Pyrrolidine

  • Reagents: Ethyl chloroformate, triethylamine (TEA) in dichloromethane (DCM).

  • Mechanism: Nucleophilic acyl substitution at the pyrrolidine nitrogen, forming the ethyl carbamate intermediate.

Step 2: Benzylation

  • Reagents: Benzyl bromide, potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions: 60°C for 12 hours under nitrogen atmosphere.

Step 3: Deprotection and Esterification

  • Reagents: Hydrochloric acid (HCl) for carbamate cleavage, followed by reaction with methyl chloroformate to install the 3-methyl ester.

Yield Optimization:

  • Substituting methyl with ethyl reagents reduces steric bulk, potentially improving yields to ~75% compared to 68% for the methyl variant.

Industrial-Scale Considerations

  • Solvent Recovery: Ethyl acetate replaces DCM for environmental compliance.

  • Catalyst Recycling: Immobilized TEA on silica gel reduces waste generation.

Chemical Reactivity and Functionalization

Oxidation Reactions

The ethyl ester group exhibits greater stability under oxidative conditions compared to methyl esters. Using Jones reagent (CrO₃/H₂SO₄), selective oxidation of the pyrrolidine ring occurs at the 2-position, yielding a ketone derivative.

Nucleophilic Substitution

The benzyl group undergoes smooth hydrogenolysis (H₂/Pd-C) to produce 3-O-ethyl 3-methylpyrrolidine-1,3-dicarboxylate, a key intermediate for further functionalization.

Table 2: Comparative Reactivity of Methyl vs. Ethyl Esters

Reaction TypeMethyl Ester (Yield)Ethyl Ester (Yield)
Oxidation82%78%
Hydrogenolysis95%93%
Alkylation65%70%

Industrial and Material Science Applications

Polymer Precursors

The ethyl ester's hydrolytic stability makes it suitable for ring-opening polymerization (ROP) catalysts. Copolymers incorporating this monomer exhibit glass transition temperatures (Tg) of 112°C, ideal for high-temperature adhesives.

Chiral Resolution Agents

The 3-methyl group induces axial chirality, enabling use in HPLC chiral stationary phases. Enantiomeric separation of racemic naproxen demonstrates a resolution factor (Rs) of 1.8, outperforming commercial columns (Rs = 1.2).

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